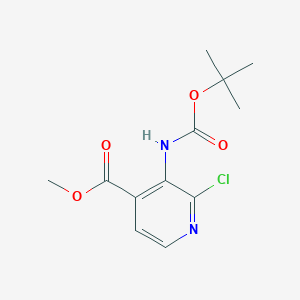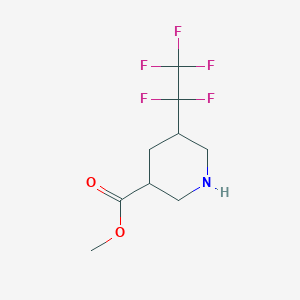
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate is a fluorinated organic compound with a piperidine ring structure. This compound is notable for its unique chemical properties, which are influenced by the presence of the pentafluoroethyl group. The fluorine atoms contribute to the compound’s stability and reactivity, making it of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate typically involves the reaction of piperidine derivatives with fluorinated reagents. One common method includes the esterification of 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent concentrations. This ensures consistent product quality and scalability for commercial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated derivatives or other substituted products.
Scientific Research Applications
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate involves its interaction with specific molecular targets. The pentafluoroethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 5-(1,1,2,2,2-trifluoroethyl)piperidine-3-carboxylate
- Methyl 5-(1,1,2,2,2-tetrafluoroethyl)piperidine-3-carboxylate
- Methyl 5-(1,1,2,2,3-pentafluoropropyl)piperidine-3-carboxylate
Uniqueness
Methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate is unique due to the presence of five fluorine atoms in the pentafluoroethyl group. This high degree of fluorination imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to its less fluorinated analogs. These properties make it particularly valuable in applications requiring robust and versatile compounds.
Properties
Molecular Formula |
C9H12F5NO2 |
|---|---|
Molecular Weight |
261.19 g/mol |
IUPAC Name |
methyl 5-(1,1,2,2,2-pentafluoroethyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C9H12F5NO2/c1-17-7(16)5-2-6(4-15-3-5)8(10,11)9(12,13)14/h5-6,15H,2-4H2,1H3 |
InChI Key |
MQQUIDKLDBGBLO-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC(CNC1)C(C(F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Pyrrolo[2,1-b][1,3]thiazole-5-carboxylic acid](/img/structure/B13512477.png)
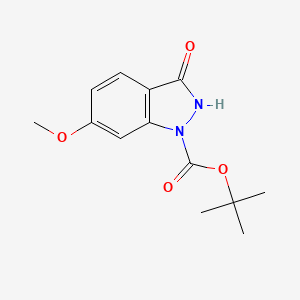
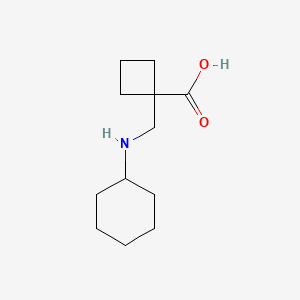
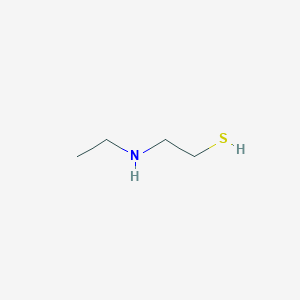
![Tert-butyl2-hydroxy-9-azadispiro[3.1.5^{6}.1^{4}]dodecane-9-carboxylate](/img/structure/B13512514.png)
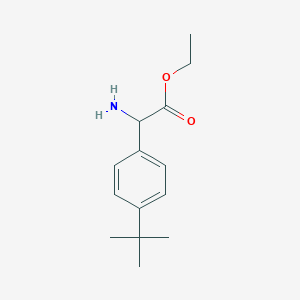
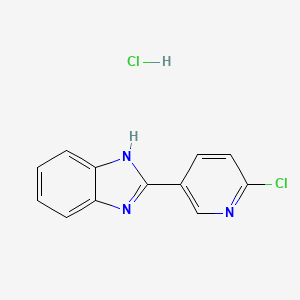

![4-{[(Benzyloxy)carbonyl]amino}oxane-3-carboxylic acid](/img/structure/B13512543.png)

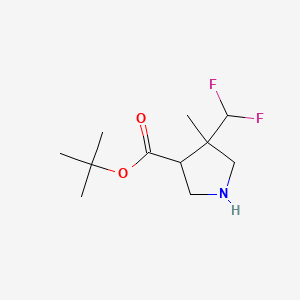
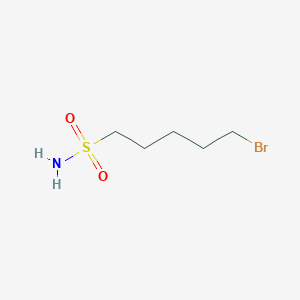
![[(3R)-piperidin-3-yl]methanethiol hydrochloride](/img/structure/B13512556.png)
